9-Methylbenz[a]anthracene
Overview
Description
9-Methylbenz[a]anthracene is a monomethylated polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₄. It is known for its carcinogenic properties and is often used in scientific research to study cancer mechanisms .
Mechanism of Action
- Primary Targets : 9-Methylbenz[a]anthracene primarily targets DNA . It forms covalent adducts with DNA bases, leading to mutations and potentially carcinogenic effects .
- Resulting Changes : DNA adducts can lead to mutations, which may contribute to the initiation of cancer . Additionally, these mutations can affect gene expression and cellular function.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
9-Methylbenz[a]anthracene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA, proteins, and other cellular macromolecules, potentially causing mutations and other cellular damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in xenobiotic metabolism . Additionally, it can induce oxidative stress and inflammation, further impacting cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of its reactive metabolites to DNA, forming DNA adducts that can lead to mutations and potentially initiate carcinogenesis . Furthermore, this compound can inhibit or activate various enzymes, altering cellular metabolic pathways and gene expression . These interactions highlight the compound’s potential to disrupt normal cellular processes and contribute to disease development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to this compound in vitro or in vivo can lead to sustained cellular damage, including chronic inflammation and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxic or adverse effects. For example, studies have shown that high doses of this compound can induce pulmonary toxicity, characterized by inflammation, congestion, and damage to lung tissue . Additionally, dose-dependent effects on weight gain and hematopoiesis have been observed in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound to form reactive intermediates, such as dihydrodiols and quinones . These metabolites can further interact with cellular macromolecules, leading to the formation of DNA adducts and other toxic effects . The metabolic activation of this compound is a critical step in its potential carcinogenicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to different cellular compartments, where it may accumulate and exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound to specific organelles can influence its interactions with biomolecules and its overall impact on cellular processes. For example, the presence of this compound in the nucleus can facilitate its binding to DNA and the formation of DNA adducts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
the principles of Friedel-Crafts alkylation can be scaled up for larger production if needed .
Chemical Reactions Analysis
Types of Reactions
9-Methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products
Oxidation: Produces quinones and other oxygenated compounds.
Reduction: Yields dihydro derivatives.
Substitution: Results in various alkylated or acylated derivatives.
Scientific Research Applications
9-Methylbenz[a]anthracene is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigating the mechanisms of carcinogenesis and mutagenesis.
Medicine: Developing models for cancer research and testing potential anti-cancer drugs.
Industry: Limited use due to its carcinogenic nature, but it can be used in specialized research applications.
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another potent carcinogen used in cancer research.
Benz[a]anthracene: The parent compound without the methyl group.
1-Methylbenz[a]anthracene: A positional isomer with the methyl group at a different location.
Uniqueness
9-Methylbenz[a]anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Compared to its isomers and parent compound, it has distinct carcinogenic properties and is used to study specific pathways in cancer research .
Properties
IUPAC Name |
9-methylbenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-15-12-19-16(11-17(15)10-13)9-8-14-4-2-3-5-18(14)19/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJPMPXTXCFCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178520 | |
Record name | 9-Methylbenz(a)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | 9-Methylbenz(a)anthracene | |
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Solubility |
In water, 3.7X10-2 mg/L at 24 °C, In water, 6.60X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, ether, carbon tetrachloride, chloroform, xylene, carbon disulfide | |
Record name | 9-Methylbenz(a)anthracene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4053 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000025 [mmHg] | |
Record name | 9-Methylbenz(a)anthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3367 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from alcohol | |
CAS No. |
2381-16-0 | |
Record name | 9-Methylbenz[a]anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2381-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 9-Methylbenz(a)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381160 | |
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Record name | 9-Methylbenz[a]anthracene | |
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Record name | 9-Methylbenz(a)anthracene | |
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Record name | 9-METHYLBENZ(A)ANTHRACENE | |
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Record name | 9-METHYLBENZ(A)ANTHRACENE | |
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Record name | 9-Methylbenz(a)anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4053 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
152.5 °C | |
Record name | 9-Methylbenz(a)anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4053 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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